Molecular Weight Shift of +14.0 Da Confers Pharmacokinetic Distinction from the N-Cyclopentyl Analog
The target compound (C₁₉H₂₈BNO₃) carries a molecular mass of 329.2 g/mol, which is +14.0 Da higher than that of its closest comparator, N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₁₈H₂₆BNO₃; 315.21 g/mol) [1]. This mass difference arises from the additional –CH₂– unit in the cyclopentylmethyl substituent and represents a 4.4% increase in molecular weight relative to the comparator. In lead‑optimization programs governed by Lipinski’s Rule of Five, this mass increment raises upper‑bound MW alert thresholds and can influence passive membrane permeability predictions [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 329.2 (C₁₉H₂₈BNO₃, calculated from structural formula) |
| Comparator Or Baseline | N-Cyclopentyl analog (CAS 933987-10-1): 315.21 g/mol (C₁₈H₂₆BNO₃) |
| Quantified Difference | +14.0 g/mol (+4.4% relative to comparator) |
| Conditions | Calculated from molecular formula; comparator MW confirmed by multiple vendor databases [1] |
Why This Matters
A 14 Da increase in molecular weight can affect passive permeability and tissue distribution; procurement of the correct analog ensures SAR integrity in programs where MW cutoffs are predefined.
- [1] Molbase. N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 933987-10-1) – Computed Physicochemical Properties. 2025. Available at: https://qiye.molbase.cn/d10640/132264-268394/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
